![molecular formula C15H10N2O4S B2419339 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide CAS No. 477547-53-8](/img/structure/B2419339.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

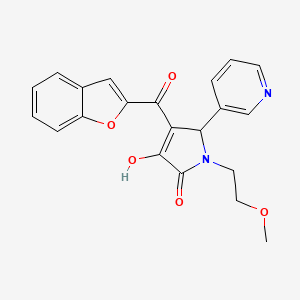

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide” is a novel chemical compound that has gained attention in the scientific community due to its various biological and chemical properties. It incorporates a benzo[d][1,3]dioxole subunit .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis

The key mechanism of action of similar compounds involves various chemical reactions. For instance, the reaction of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane with sodium borohydride led to the formation of various synthetically important unsymmetrical monoselenides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula of 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine, a similar compound, is C11H10N2O2S with a molecular weight of 234.27 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

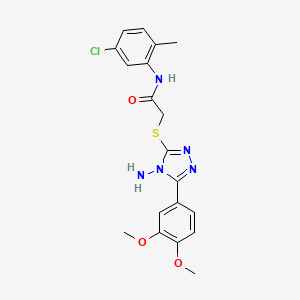

The compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) .

Structure-Activity Relationship Study

A detailed structure–activity relationship study has been conducted with this compound, culminating in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 . These compounds showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest

Further mechanistic studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Drug Design

The compound has been used in the design of substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . These molecules have been predicted for their drug likeness and ADME studies .

Antimicrobial Activity

Substituted cinnamides, which can be designed using this compound, have been found to possess antimicrobial activity .

Antitumor Activity

Substituted cinnamides, which can be designed using this compound, have been found to possess antitumor activity .

Antitubercular Activity

Substituted cinnamides, which can be designed using this compound, have been found to possess antitubercular activity .

Anti-inflammatory Activity

Substituted cinnamides, which can be designed using this compound, have been found to possess anti-inflammatory activity .

Wirkmechanismus

Target of Action

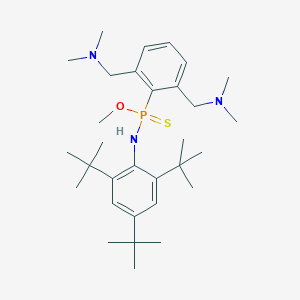

Similar compounds have shown significant growth inhibition properties against various human cancer cell lines , suggesting that this compound may also target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to disrupt normal cell functions, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Given the antitumor activities of similar compounds , it is likely that this compound affects pathways related to cell cycle regulation and apoptosis.

Result of Action

, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. Therefore, it is possible that this compound may have similar effects.

Safety and Hazards

Zukünftige Richtungen

The synthesis and characterization of “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide” and similar compounds are areas of active research due to their potential applications in various fields. Future research could focus on exploring their potential as antitumor agents and their synthesis could be further optimized .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c18-14(12-2-1-5-19-12)17-15-16-10(7-22-15)9-3-4-11-13(6-9)21-8-20-11/h1-7H,8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUQNGLNWSUKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)

![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)

![N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide](/img/structure/B2419262.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)

![(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2419276.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)

![Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2419279.png)